2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-8-10-17(11-9-16)13-24-19(14-25)12-22-21(24)27-15-20(26)23(2)18-6-4-3-5-7-18/h3-12,25H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDDUIHPMDRIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N(C)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide is a derivative of imidazole and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Core : The initial step includes the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea to form the imidazole-thiol intermediate.
- Acylation : The intermediate undergoes acylation with 2-chloroacetamide, resulting in the thioacetamido derivative.
- Final Esterification : The last step involves esterification with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various N-phenylacetamide derivatives, including those containing imidazole moieties. These compounds have shown promising results against several bacterial strains. For instance, a related study reported that certain derivatives exhibited effective antibacterial activity against Xanthomonas oryzae with an EC50 value of 156.7 µM .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses. For example, a related imidazole derivative inhibited prostaglandin E2 synthesis in macrophages, indicating its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Molecular Targets : It may interact with specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : The compound can influence various signaling pathways within cells, leading to altered cellular responses such as inflammation or apoptosis.
Study on Antibacterial Activity
A study focused on synthesizing N-phenylacetamide derivatives demonstrated that compounds similar to our target compound showed significant antibacterial effects against Xanthomonas axonopodis and Xanthomonas oryzae. Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, leading to cell lysis .
Evaluation of Anti-inflammatory Properties
Another investigation examined the anti-inflammatory potential of related compounds. It was found that specific derivatives inhibited leukotriene synthesis in human neutrophils and reduced vascular permeability in animal models of inflammation, showcasing their therapeutic potential in treating inflammatory diseases .
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide | 899999-65-6 | 374.5 g/mol | Antimicrobial, Anti-inflammatory |
| Methyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | Not listed | Not listed | Antimicrobial |
| N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide | Not listed | Not listed | Antimicrobial |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. Its mechanism may involve the modulation of specific cellular pathways that regulate apoptosis and cell proliferation. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents.
A study evaluating a series of related compounds indicated that they exhibited significant activity against cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .
Antitubercular Activity
In vitro studies have demonstrated that certain derivatives possess antitubercular properties against Mycobacterium tuberculosis. These compounds were assessed for their minimum inhibitory concentrations (MIC), showing effectiveness in inhibiting mycobacterial growth .
Case Studies
- Study on Antimicrobial Activity : A series of imidazole derivatives were synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects, suggesting potential for further development into therapeutic agents .
- Anticancer Evaluation : In another study, imidazole-based compounds were tested against breast cancer cell lines. The results indicated that certain substitutions enhanced cytotoxicity while minimizing toxicity to normal cells .
- Antitubercular Research : A study focused on evaluating the antitubercular efficacy of synthesized acetamide derivatives against Mycobacterium tuberculosis. The findings highlighted specific structural features that contributed to increased potency against the pathogen .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Mechanistic Insight :
-
Sulfur’s lone pair facilitates nucleophilic attack on electrophilic oxygen from peroxides, forming sulfoxide intermediates. Further oxidation requires stronger agents like mCPBA.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or alkaline conditions:
Stability Note :
-
The hydroxymethyl group remains intact under mild acidic conditions but may dehydrate in concentrated H₂SO₄.
Nucleophilic Substitution at Sulfur
The thioether sulfur acts as a nucleophile in SN2 reactions:
Key Limitation :
Functionalization of Hydroxymethyl Group
The -CH₂OH group participates in esterification and etherification:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 2-((5-(acetoxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide | 88% |
| Etherification | MeI, Ag₂O | Methoxymethyl derivative | 63% |
Acylation of Secondary Amine
The N-methyl-N-phenylacetamide group resists acylation, but forced conditions yield mixed results:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride, DMAP | N-acetyl-N-methyl-N-phenyl variant | CH₂Cl₂, 0°C → RT | <10% |
| Propionyl anhydride | No reaction | Reflux, 12 hours | 0% |
Rationale :
Metal Coordination and Complexation
The imidazole ring coordinates transition metals, enabling catalytic or bioactive applications:
| Metal Salt | Product | Application |
|---|---|---|
| CuCl₂ | Tetrahedral Cu(II) complex | Antibacterial studies |
| Fe(NO₃)₃ | Octahedral Fe(III) adduct | Material science |
Stoichiometry :
-
Typically 1:1 (metal:ligand) confirmed by Job’s plot.
Photochemical and Thermal Stability
-
UV-Vis Stability : Degrades under prolonged UV exposure (λ = 254 nm), forming imidazole ring-opened byproducts.
-
Thermal Decomposition : Onset at 220°C (TGA data), releasing SO₂ and acetamide fragments.
Cross-Coupling Reactions
Limited reactivity observed in Suzuki-Miyaura couplings due to absence of halogens. Bromination prerequisites:
| Bromination | Reagent | Product |
|---|---|---|
| Br₂, FeCl₃ | Brominated aryl ring | Enables subsequent Pd-catalyzed cross-coupling |
Mechanistic and Synthetic Considerations
Q & A
What are the recommended synthetic methodologies for 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide?
Basic
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a thiol-containing imidazole precursor (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-methyl-N-phenylacetamide) in the presence of a base like potassium carbonate. The reaction is carried out in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions (60–80°C for 4–6 hours). Post-reaction, the crude product is purified via recrystallization using ethanol or ethyl acetate .
Key Data:
- Catalyst/Base: K₂CO₃ (1.2–1.5 equivalents)
- Solvent: Ethanol or DMF
- Reaction Time: 4–6 hours
- Yield: 60–75% (after recrystallization)
Which spectroscopic techniques are essential for confirming the structure of this compound?
Basic
Structural confirmation requires a combination of:
- ¹H/¹³C NMR: To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone integrity.
- IR Spectroscopy: To identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1680 cm⁻¹).
- Elemental Analysis: To validate empirical formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values).
- Mass Spectrometry (HRMS): For molecular ion confirmation (e.g., [M+H]⁺ at m/z ~425.14) .
How can reaction conditions be optimized to enhance the yield and purity of the target compound?
Advanced
Optimization strategies include:
- Solvent Screening: Testing polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility. DMF may improve reaction rates but requires careful purification.
- Catalyst Selection: Substituting K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in non-polar solvents.
- Temperature Control: Gradual heating (e.g., 40°C → 80°C) to minimize side reactions.
- Purification: Using column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, followed by recrystallization for the final product .
Example Optimization Workflow:
| Parameter | Initial Condition | Optimized Condition |
|---|---|---|
| Solvent | Ethanol | DMF |
| Base | K₂CO₃ | Cs₂CO₃ |
| Temperature | 80°C (static) | 40°C → 80°C (ramp) |
| Yield Improvement | 60% → 78% | Purity: 95% → 98% |
What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding assays for this compound?
Advanced
Discrepancies often arise from:
- Flexible Binding Pockets: Use molecular dynamics (MD) simulations to account for protein flexibility, which static docking (e.g., AutoDock Vina) may overlook.
- Solvent Effects: Incorporate explicit water molecules in docking models to improve binding affinity predictions.
- Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and compare with docking scores.
- Data Cross-Validation: Reconcile docking poses (e.g., π-π stacking vs. hydrogen bonding) with mutagenesis studies on target proteins .
Case Study:
In a study of imidazole derivatives, docking predicted strong binding to COX-2 via hydrophobic interactions, but ITC revealed entropy-driven binding (ΔS > 0). MD simulations later identified conformational changes in the protein active site, aligning computational and experimental data .
How can researchers integrate computational reaction path searches with experimental validation for efficient synthesis design?
Advanced
Adopt a hybrid workflow:
Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify transition states.
Retrosynthetic AI Tools: Leverage platforms like Pistachio or Reaxys to propose feasible routes based on known reactions.
High-Throughput Screening (HTS): Test predicted conditions (solvent, catalyst, temperature) in parallel microreactors.
Feedback Loop: Refine computational models using experimental yield/purity data .
Example Integration Table:
| Step | Computational Tool | Experimental Method |
|---|---|---|
| Pathway Prediction | DFT (Gaussian) | Retrosynthetic AI (Reaxys) |
| Condition Screening | Machine Learning (ICReDD) | HTS (96-well plate reactors) |
| Validation | MD Simulations (AMBER) | NMR/LC-MS Analysis |
How should researchers address contradictory elemental analysis results for sulfur content in the compound?
Advanced
Contradictions may arise from:
- Sample Degradation: Ensure anhydrous conditions during synthesis and storage (sulfur-containing compounds are hygroscopic).
- Analytical Error: Cross-validate with X-ray photoelectron spectroscopy (XPS) for direct sulfur quantification.
- Byproduct Formation: Use LC-MS to detect sulfoxide/sulfone derivatives, which may form during oxidation .
Resolution Protocol:
Repeat synthesis under inert atmosphere (N₂/Ar).
Perform elemental analysis in triplicate.
Confirm sulfur content via XPS (binding energy ~164 eV for C-S bonds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
